Carbonic acid methyl(2-naphthyl) ester
Description
Carbonic acid methyl(2-naphthyl) ester is a methyl ester derivative of carbonic acid substituted with a 2-naphthyl group. Methyl esters are widely utilized in industrial applications, including pharmaceuticals, agrochemicals, and materials science, due to their stability and ease of synthesis . The 2-naphthyl group enhances hydrophobic interactions and steric bulk, influencing reactivity and biological activity.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl naphthalen-2-yl carbonate |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)15-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
InChI Key |
LUSSNKSMQDHEQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity in Organic Reactions
- Ethyl 2-Naphthoate vs. Methyl Esters :
Ethyl 2-naphthoate undergoes cross-ketonization with acetic acid at 723 K to yield 2-naphthyl methyl ketone (41% yield), while methyl esters generally exhibit reduced steric hindrance. For example, in BACE-1 inhibitors, methyl esters (e.g., compound 2a ) show improved IC₅₀ values compared to ethyl esters due to minimized steric clashes with enzyme subsites . - 2-Acylimidazole Derivatives :
Alkylation of phenethyl 2-naphthylacetate under phase-transfer catalysis achieves moderate stereoselectivity (75–99% ee), but superstoichiometric base and alkylating agents are required. Catalytic asymmetric methods remain underdeveloped for 2-naphthyl-substituted esters .
Physical and Chemical Properties
*Estimated based on molecular formula (C₁₀H₈O₃).
†Predicted using analogous chloroacetic acid ester data.
Key Research Findings
Steric Effects : Methyl esters generally outperform bulkier analogs (e.g., ethyl, propyl) in enzymatic interactions due to reduced steric clashes .
Hydrophobic Interactions : The 2-naphthyl group enhances binding to hydrophobic enzyme subsites (e.g., BACE-1 S1 subsite residues Phe 108, Trp 115) .
Reactivity Trade-offs : While ethyl esters show higher reactivity in ketonization, methyl esters are preferred in stereoselective syntheses and drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
